molecular formula C22H23NO2 B1254075 (alphaS,betaS)-alpha-Ethyl-alpha-(4-methoxyphenyl)-beta-phenyl-2-pyridineethanol

(alphaS,betaS)-alpha-Ethyl-alpha-(4-methoxyphenyl)-beta-phenyl-2-pyridineethanol

Cat. No.: B1254075
M. Wt: 333.4 g/mol
InChI Key: AAIGFEFEYXEACA-FCHUYYIVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(alphaS,betaS)-alpha-Ethyl-alpha-(4-methoxyphenyl)-beta-phenyl-2-pyridineethanol is a stilbenoid.

Scientific Research Applications

Computational Prediction in Pyrolysis

A study conducted computational predictions to understand alpha/beta selectivities in the pyrolysis of phenethyl phenyl ethers, representing the most common beta-O-4 linkage in lignin. This research is crucial for comprehending the thermal decomposition of lignin and its derivatives, which is essential for biomass conversion and energy production. The introduction of oxygen substituents, particularly methoxy groups, in the para position on the phenethyl ring significantly influences the alpha/beta selectivities, which could be pivotal in designing processes for lignin valorization (Beste, Buchanan, & Harrison, 2008).

Polymorphism in Organic Compounds

Research on 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) revealed two distinct polymorphs, forms alpha and beta. These polymorphs were thoroughly characterized using various analytical techniques like X-ray powder diffractometry and thermal analysis. The existence of different polymorphs can significantly affect the physical properties and stability of the substance, which is crucial in the pharmaceutical industry and materials science (Yanagi et al., 2000).

Synthetic Applications in Organic Chemistry

Research in organic chemistry has yielded significant insights into the synthesis and applications of complex organic molecules. For instance, the synthesis and synthetic applications of alpha-Formylvinylphosphonates were explored, showcasing their utility in creating phosphono-substituted heterocyclic compounds. These compounds have diverse applications in medicinal chemistry and as building blocks in organic synthesis (Kouno, Tsubota, Okauchi, & Minami, 2000).

Catalysis and Organic Transformations

In the field of catalysis, an alpha-diimine ligand containing an axial donating pyridine group was developed for late metal polymerization catalysis. This breakthrough highlights the significance of ligand design in enhancing the activity and selectivity of catalysts, a critical aspect in industrial chemistry and material science (Leung, Ziller, & Guan, 2008).

Properties

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

(1S,2S)-2-(4-methoxyphenyl)-1-phenyl-1-pyridin-2-ylbutan-2-ol

InChI

InChI=1S/C22H23NO2/c1-3-22(24,18-12-14-19(25-2)15-13-18)21(17-9-5-4-6-10-17)20-11-7-8-16-23-20/h4-16,21,24H,3H2,1-2H3/t21-,22+/m0/s1

InChI Key

AAIGFEFEYXEACA-FCHUYYIVSA-N

Isomeric SMILES

CC[C@@](C1=CC=C(C=C1)OC)([C@@H](C2=CC=CC=C2)C3=CC=CC=N3)O

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)(C(C2=CC=CC=C2)C3=CC=CC=N3)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(alphaS,betaS)-alpha-Ethyl-alpha-(4-methoxyphenyl)-beta-phenyl-2-pyridineethanol
Reactant of Route 2
(alphaS,betaS)-alpha-Ethyl-alpha-(4-methoxyphenyl)-beta-phenyl-2-pyridineethanol
Reactant of Route 3
(alphaS,betaS)-alpha-Ethyl-alpha-(4-methoxyphenyl)-beta-phenyl-2-pyridineethanol
Reactant of Route 4
Reactant of Route 4
(alphaS,betaS)-alpha-Ethyl-alpha-(4-methoxyphenyl)-beta-phenyl-2-pyridineethanol
Reactant of Route 5
Reactant of Route 5
(alphaS,betaS)-alpha-Ethyl-alpha-(4-methoxyphenyl)-beta-phenyl-2-pyridineethanol
Reactant of Route 6
(alphaS,betaS)-alpha-Ethyl-alpha-(4-methoxyphenyl)-beta-phenyl-2-pyridineethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.